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alpha-Adenosine monophosphate -

alpha-Adenosine monophosphate

Catalog Number: EVT-10908984
CAS Number:
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
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Product Introduction

Overview

Alpha-Adenosine monophosphate, commonly referred to as adenosine monophosphate, is a nucleotide that plays a crucial role in cellular metabolism and signaling. It is composed of a phosphate group, the sugar ribose, and the nitrogenous base adenine. This compound is involved in various biochemical processes, including energy transfer, signal transduction, and the regulation of metabolic pathways.

Source

Adenosine monophosphate is naturally produced in the body during the breakdown of adenosine triphosphate (ATP), which is the primary energy currency of cells. It can also be synthesized from adenosine diphosphate (ADP) through the action of specific enzymes such as adenylate kinase. Additionally, it can be found in various food sources and is available as a dietary supplement.

Classification

Adenosine monophosphate belongs to the class of compounds known as nucleotides. It is categorized under purine nucleotides due to its structure, which includes a purine base (adenine). It is also classified as a signaling molecule due to its role in activating various biochemical pathways.

Synthesis Analysis

Methods

The synthesis of alpha-adenosine monophosphate can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as adenylate kinase to convert ADP to adenosine monophosphate.
  2. Chemical Synthesis: Various chemical methods exist for synthesizing adenosine monophosphate, including:
    • Nucleophilic Attack: Involves the reaction of activated nucleoside phosphorothioates with pyrophosphate.
    • Amidophosphite Method: Utilizes boranoamidophosphate intermediates to synthesize nucleoside triphosphates, which can be hydrolyzed to obtain adenosine monophosphate .

Technical Details

The chemical synthesis often involves protecting groups for sensitive functional groups and requires careful control of reaction conditions to optimize yields. For instance, using diphenyl phosphorochloridate has been shown to enhance yields significantly compared to other methods .

Molecular Structure Analysis

Structure

Alpha-Adenosine monophosphate has a molecular formula of C10H14N5O7PC_{10}H_{14}N_5O_7P. Its structure consists of:

  • A ribose sugar (a five-carbon sugar).
  • An adenine base attached to the ribose.
  • A phosphate group esterified at the 5' position of the ribose.

Data

  • Molecular Weight: Approximately 347.22 g/mol.
  • Melting Point: Decomposes at approximately 195 °C .
  • Solubility: Highly soluble in water (up to 10 g/L at 20 °C) .
Chemical Reactions Analysis

Reactions

Alpha-Adenosine monophosphate participates in several biochemical reactions:

  1. Phosphorylation Reactions: Adenosine monophosphate can be phosphorylated to form adenosine diphosphate or adenosine triphosphate.
  2. Hydrolysis Reactions: It can undergo hydrolysis in the presence of water to yield ribose and inorganic phosphate .

Technical Details

The enzymatic conversion of ATP to adenosine monophosphate involves the release of pyrophosphate, which can be catalyzed by enzymes like adenylate kinase .

Mechanism of Action

Process

Alpha-Adenosine monophosphate acts primarily as an allosteric regulator in various metabolic pathways. Its mechanism involves:

  1. Activation of Enzymes: It activates adenosine monophosphate-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis by promoting ATP production pathways while inhibiting ATP-consuming processes .
  2. Signal Transduction: The binding of adenosine monophosphate to specific receptors can trigger downstream signaling cascades that affect cellular functions such as glucose uptake and fatty acid oxidation .

Data

Research indicates that an increase in the ratio of adenosine monophosphate to ATP serves as a signal for energy deficiency within cells, leading to adaptive responses that enhance energy production .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Appearance: Typically exists as a white crystalline powder.

Chemical Properties

  • LogP (Partition Coefficient): Approximately -4.7, indicating high hydrophilicity.
  • pKa Values: Strongest acidic pKa around 1.23 and basic pKa around 3.92 .
  • Hydrogen Bonding: Acts as both a hydrogen bond donor and acceptor due to its hydroxyl groups and phosphate moiety.
Applications

Scientific Uses

Alpha-Adenosine monophosphate has several applications in scientific research and medicine:

  1. Biochemical Research: Used as a substrate for studying enzyme kinetics and metabolic pathways.
  2. Therapeutic Potential: Investigated for its role in enhancing immune responses and its potential use in treating conditions related to energy metabolism disorders.
  3. Dietary Supplementation: Marketed for boosting immune function and improving athletic performance by modulating energy metabolism .
Biosynthesis and Enzymatic Pathways of Alpha-Adenosine Monophosphate

Precursor Integration in Nucleotide Synthesis

Alpha-adenosine monophosphate (α-adenosine monophosphate) is synthesized through coordinated precursor integration into purine nucleotide frameworks. The de novo pathway initiates with phosphoribosyl pyrophosphate (5-phosphoribosyl-1-pyrophosphate), which serves as the ribose-5-phosphate backbone donor. Glycine, glutamine, aspartate, and one-carbon units (e.g., 10-formyltetrahydrofolate) contribute nitrogen and carbon atoms to construct the purine ring system. This 10-step enzymatic process culminates in inosine monophosphate formation, which is subsequently aminated to adenosine monophosphate via adenylosuccinate synthetase and lyase [5]. Alternatively, α-anomers may arise during aberrant glycosidic bond formation or salvage pathway reactions, though they are rare in biological systems due to stereospecific enzymatic preferences [10].

Table 1: Key Precursors in Purine Nucleotide Synthesis

PrecursorAtomic ContributionIncorporation StepEnergy Cost (ATP Equivalents)
Phosphoribosyl pyrophosphateRibose-5-phosphateStep 1 (Amidophosphoribosyltransferase)1
GlutamineN3, N9Steps 1, 52
GlycineC4, C5, N7Step 41
AspartateN1Step 8 (Adenylosuccinate synthase)1
10-FormyltetrahydrofolateC2, C8Steps 3, 90

The metabolic flexibility of this pathway allows cells to adjust precursor flux according to energetic demands. For example, glutamine-derived nitrogen incorporation is upregulated in proliferative states, while glycine contributes to approximately 40% of the purine ring’s carbon skeleton. The de novo pathway consumes six adenosine triphosphate molecules per adenosine monophosphate molecule synthesized, rendering it energetically costly compared to salvage routes [5] [7].

Enzymatic Catalysis by Nicotinate-Nucleotide Phosphoribosyltransferases

Nicotinate phosphoribosyltransferase (Nicotinate phosphoribosyltransferase; Enzyme Commission 2.4.2.11) and nicotinamide phosphoribosyltransferase (Nicotinamide phosphoribosyltransferase; Enzyme Commission 2.4.2.12) catalyze pivotal steps connecting pyridine and purine metabolism. These enzymes convert nicotinate or nicotinamide into nicotinate mononucleotide using phosphoribosyl pyrophosphate as the phosphoribosyl donor. Nicotinate mononucleotide is subsequently adenylated to form deamido-nicotinamide adenine dinucleotide, a precursor of nicotinamide adenine dinucleotide [4] [7].

Table 2: Enzymes Catalyzing Phosphoribosyltransferase Reactions

EnzymeSubstrate SpecificityProductRole in α-Adenosine Monophosphate Context
Nicotinate phosphoribosyltransferaseNicotinate + Phosphoribosyl pyrophosphateNicotinate mononucleotideGenerates mononucleotide precursor for nicotinamide adenine dinucleotide synthesis; competes for phosphoribosyl pyrophosphate
Hypoxanthine-guanine phosphoribosyltransferaseHypoxanthine/Guanine + Phosphoribosyl pyrophosphateInosine monophosphate/Guanosine monophosphateSalvages purine bases for guanosine monophosphate/Inosine monophosphate synthesis
Adenine phosphoribosyltransferaseAdenine + Phosphoribosyl pyrophosphateAdenosine monophosphateDirectly synthesizes adenosine monophosphate from adenine

Structural analyses reveal that nicotinate phosphoribosyltransferase enzymes possess conserved active sites that bind phosphoribosyl pyrophosphate via magnesium-dependent coordination. The catalytic mechanism involves nucleophilic attack by the carboxylate group of nicotinate on the anomeric carbon of phosphoribosyl pyrophosphate, forming a beta-configured mononucleotide. While these enzymes typically generate β-nicotinamide mononucleotide, α-anomers may form under conditions of enzyme dysregulation or substrate ambiguity. In Azotobacter vinelandii, α-nicotinic acid mononucleotide derivatives have been detected, suggesting potential biological relevance of α-configurations in specialized contexts [4] [10]. Kinetic studies indicate phosphoribosyl pyrophosphate availability directly influences flux through this pathway, creating cross-talk between pyridine and purine nucleotide synthesis [7].

Role of Salvage Pathways in Cellular Adenosine Monophosphate Recycling

Purine salvage pathways provide an energy-efficient mechanism for adenosine monophosphate regeneration by recycling preformed nucleobases. Two principal enzymes dominate this process:

  • Adenine phosphoribosyltransferase: Catalyzes adenine + phosphoribosyl pyrophosphate → adenosine monophosphate + pyrophosphate
  • Hypoxanthine-guanine phosphoribosyltransferase: Converts hypoxanthine to inosine monophosphate (which interconverts to adenosine monophosphate via adenylosuccinate) [3] [5]

These reactions conserve energy by bypassing the multi-step de novo pathway, requiring only one adenosine triphosphate equivalent (for phosphoribosyl pyrophosphate regeneration) versus six for de novo synthesis. Isotope tracer studies in murine models demonstrate striking tissue-specific salvage activities:

  • Small intestine: 78% de novo synthesis (supports rapid epithelial turnover)
  • Heart: 92% salvage dependence (aligns with low proliferation rates)
  • Kidney: 65% salvage utilization (facilitates nucleobase recovery from filtration) [5]

Table 3: Tissue-Specific Purine Synthesis Pathway Contributions

TissueDe Novo Synthesis Contribution (%)Salvage Pathway Contribution (%)Dominant Salvage Enzyme
Small intestine7822Adenine phosphoribosyltransferase
Heart892Hypoxanthine-guanine phosphoribosyltransferase
Liver4555Hypoxanthine-guanine phosphoribosyltransferase
Brain2971Hypoxanthine-guanine phosphoribosyltransferase
Kidney3565Adenine phosphoribosyltransferase

Salvage efficiency depends critically on nucleobase availability from dietary intake, intracellular nucleotide degradation, or extracellular pools. Adenosine is deaminated to inosine by adenosine deaminase, then cleaved to hypoxanthine by purine nucleoside phosphorylase. Hypoxanthine is salvaged to inosine monophosphate, which enters adenylosuccinate synthase-mediated conversion to adenosine monophosphate. This pathway regenerates 85–95% of daily adenosine monophosphate requirements in non-proliferative tissues, minimizing metabolic costs [5] [8] [9]. In viral infection models, exogenous adenine and adenosine increase viral replication by 51–58%, confirming the metabolic advantage provided by salvage precursors [8].

Alpha-configuration adenosine monophosphate may arise during salvage through enzymatic miscalculation or non-enzymatic ribosylation. Though rare, naturally occurring α-adenosine has been isolated from Propionibacterium shermanii corrinoid factors, suggesting potential biological roles in specialized niches [10]. The stability of α-glycosidic bonds against hydrolytic enzymes may confer metabolic persistence, though cellular functions remain incompletely characterized.

Properties

Product Name

alpha-Adenosine monophosphate

IUPAC Name

[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10+/m1/s1

InChI Key

NVOIXARBSSLBAS-CRKDRTNXSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

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